molecular formula C20H30N2O2 B7165250 N-(1-cyclopentylpiperidin-4-yl)-3-hydroxy-3-phenylbutanamide

N-(1-cyclopentylpiperidin-4-yl)-3-hydroxy-3-phenylbutanamide

Cat. No.: B7165250
M. Wt: 330.5 g/mol
InChI Key: HRERWINDCQGKRV-UHFFFAOYSA-N
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Description

N-(1-cyclopentylpiperidin-4-yl)-3-hydroxy-3-phenylbutanamide: is a synthetic compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

N-(1-cyclopentylpiperidin-4-yl)-3-hydroxy-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-20(24,16-7-3-2-4-8-16)15-19(23)21-17-11-13-22(14-12-17)18-9-5-6-10-18/h2-4,7-8,17-18,24H,5-6,9-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRERWINDCQGKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1CCN(CC1)C2CCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentylpiperidin-4-yl)-3-hydroxy-3-phenylbutanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it is used to study the interactions of piperidine derivatives with various biological targets.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylpiperidin-4-yl)-3-hydroxy-3-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems in the central nervous system.

Comparison with Similar Compounds

  • 2-(1-Cyclopentylpiperidin-4-yl)ethanamine
  • 4-Amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness: N-(1-cyclopentylpiperidin-4-yl)-3-hydroxy-3-phenylbutanamide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may have different binding affinities and selectivities for its molecular targets, leading to varied biological effects.

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